molecular formula C22H38FNO4S2 B11960144 3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride CAS No. 108045-24-5

3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride

Cat. No.: B11960144
CAS No.: 108045-24-5
M. Wt: 463.7 g/mol
InChI Key: VBBIYHGNXKQDEZ-UHFFFAOYSA-N
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Description

3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of both sulfonyl and fluorine groups in its structure makes it a valuable compound in synthetic chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into the benzene ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the sulfonyl fluoride group under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of sulfuryl fluoride gas or other solid reagents like FDIT and AISF. These reagents act as electrophilic “FSO2+” synthons, facilitating the formation of the sulfonyl fluoride group .

Chemical Reactions Analysis

Types of Reactions

3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions for these reactions are typically mild, ensuring the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids .

Scientific Research Applications

3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins. This interaction can inhibit enzyme activity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl Chlorides: Similar in structure but with a chlorine atom instead of fluorine.

    Sulfonamides: Contain a sulfonyl group bonded to an amine.

    Fluorosulfonyl Radicals: Used in the synthesis of sulfonyl fluorides.

Uniqueness

3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride is unique due to the presence of both a long alkyl chain and a sulfonyl fluoride group. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it distinct from other sulfonyl-containing compounds .

Properties

CAS No.

108045-24-5

Molecular Formula

C22H38FNO4S2

Molecular Weight

463.7 g/mol

IUPAC Name

3-(hexadecylsulfamoyl)benzenesulfonyl fluoride

InChI

InChI=1S/C22H38FNO4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-30(27,28)22-18-16-17-21(20-22)29(23,25)26/h16-18,20,24H,2-15,19H2,1H3

InChI Key

VBBIYHGNXKQDEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)F

Origin of Product

United States

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